molecular formula C10H18O5 B178546 Ethyl 4,4-diethoxy-3-oxobutanoate CAS No. 10495-09-7

Ethyl 4,4-diethoxy-3-oxobutanoate

Cat. No. B178546
CAS RN: 10495-09-7
M. Wt: 218.25 g/mol
InChI Key: HYVRRAANXHHPGH-UHFFFAOYSA-N
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Description

Ethyl 4,4-diethoxy-3-oxobutanoate is a chemical compound with the molecular formula C10H18O5 . It is used as an intermediate in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of Ethyl 4,4-diethoxy-3-oxobutanoate is represented by the SMILES string O=C(CC(OCC)=O)C(OCC)OCC . It has an empirical formula of C10H18O5 and a molecular weight of 218.25 .


Physical And Chemical Properties Analysis

Ethyl 4,4-diethoxy-3-oxobutanoate is a liquid at room temperature . It has a molecular weight of 218.25 . The compound’s density, boiling point, and other physical properties are not detailed in the search results.

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 4,4-diethoxy-3-oxobutanoate is used as an intermediate in the synthesis of various trifluoromethyl heterocycles. This synthesis involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the creation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from the diazoketoester (Honey et al., 2012).

Reactions with Malonate and Malononitrile

Ethyl 4,4-diethoxy-3-oxobutanoate reacts with diethyl malonate, methyl cyanoacetate, and malononitrile to produce various compounds. These reactions yield products like ethyl 5-ethoxycarbonyl-3-oxohexanedioate and ethyl 5-amino-4-cyanofuran-2-acetate, indicating its utility in diverse chemical syntheses (Kato et al., 1978).

Enzyme-Catalyzed Asymmetric Reduction

In a study, ethyl 4,4-diethoxy-3-oxobutanoate underwent enzyme-catalyzed asymmetric reduction in an organic solvent-water diphasic system. This process used NADPH-dependent aldehyde reductase and glucose dehydrogenase for the reduction, highlighting its potential in biocatalysis and organic synthesis (Shimizu et al., 1990).

Antioxidant Properties of Derivatives

4-Hydroxycoumarin derivatives, including ethyl 4,4-diethoxy-3-oxobutanoate, have been investigated for their antioxidant properties. These compounds, tested in vitro, showed potential as free radical scavengers, which could be significant in developing new antioxidant agents (Stanchev et al., 2009).

Synthesis of 4H-Pyran Derivatives

Ethyl 4,4-diethoxy-3-oxobutanoate is involved in synthesizing diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a key intermediate in producing various pyran and pyridine derivatives. This synthesis pathway offers new routes for creating compounds with potential pharmacological applications (Obydennov et al., 2013).

Safety And Hazards

Ethyl 4,4-diethoxy-3-oxobutanoate is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Future Directions

The future directions of Ethyl 4,4-diethoxy-3-oxobutanoate are not detailed in the search results. As an intermediate in pharmaceutical synthesis, its use would likely depend on the demand for the specific drugs it is used to produce .

properties

IUPAC Name

ethyl 4,4-diethoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-4-13-9(12)7-8(11)10(14-5-2)15-6-3/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVRRAANXHHPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)CC(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456624
Record name Ethyl 4,4-diethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-diethoxy-3-oxobutanoate

CAS RN

10495-09-7
Record name Ethyl 4,4-diethoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4,4-diethoxy-3-oxobutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 40 g of ethyl diethoxyacetate (227 mmol) in 67 mL of ethyl acetate there are added under argon, in portions, 6 g of sodium (261 mmol). The reaction mixture is then stirred at ambient temperature for 48 hours. There are added 10 mL of methanol, and then the mixture is hydrolysed with 65 mL of water. The pH of the reaction mixture is adjusted to pH 6 by adding 1N aqueous HCl solution. The mixture is separated and then extracted with ethyl acetate. The organic phases are combined, washed with brine, dried over MgSO4, filtered and concentrated to dryness. The title product is obtained in the form of an oil which is used in the next Step without being otherwise purified.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl diethoxyacetate (24.5 g) in ethyl acetate (12.5 g), metallic sodium (4.2 g) was added, and the resultant mixture was refluxed for about 1.5 hours. The reaction mixture was made acidic with 50% acetic acid and extracted with ether. After removal of the ether from the extract by distillation, the residue was subjected to fractional distillation to give ethyl diethoxyacetoacetate (13.6 g) as a colorless, transparent oil boiling at 84° C./4 mmHg.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NT Pokhodylo, MD Obushak - Molbank, 2022 - mdpi.com
Synthesis of the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series – 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was performed. The 1-…
Number of citations: 3 www.mdpi.com
NT Pokhodylo, OY Shyyka, MD Obushak - Chemistry of Heterocyclic …, 2018 - Springer
A convenient method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones has been …
Number of citations: 20 link.springer.com
NT Pokhodylo, OY Shyyka, VS Matiychuk… - …, 2017 - Wiley Online Library
During the exploration of arylazides reactions with alkyl 3‐substituted‐3‐oxopropanoates under the Dimroth reaction conditions (MeONa‐MeOH) azide attack on ester group versus …
R Vroemans, T Horsten, M Van Espen… - Frontiers in …, 2020 - frontiersin.org
Herein, we present the first synthetic methodologies toward non-symmetrical 5,5′-C, C-linked bi-1,2,3-triazoles starting from 5-formyl-1,2,3-triazole via two related pathways. In a first …
Number of citations: 8 www.frontiersin.org
NT Pokhodylo, YI Slyvka, EA Goreshnik, MD Obushak - Molbank, 2022 - mdpi.com
For the first time, 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a two-step scheme. The molecular structure of the compound was determined by a single-…
Number of citations: 1 www.mdpi.com
GY Erdemir, A Altundas - Chemistry of Heterocyclic Compounds, 2023 - Springer
A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions. This method includes the …
Number of citations: 4 link.springer.com
O Cascón - 2016 - orca.cardiff.ac.uk
The sesquiterpenes (+)-germacrene A and (-)-germacrene D are natural semiochemicals currently employed in developing alternative and more sustainable crops. In planta (or in …
Number of citations: 2 orca.cardiff.ac.uk
GARCIAGO. F, FERNANDE. J… - ANALES DE …, 1971 - SPRINGER-VERLAG IBERICA …
Number of citations: 0
FERNANDE. J, F ALCUDIA - ANALES DE …, 1972 - SPRINGER IBERICA PROVENZA …
Number of citations: 0

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